rac-(3R,4S)-4-isothiocyanatooxolan-3-yl methanesulfonate, trans

Description

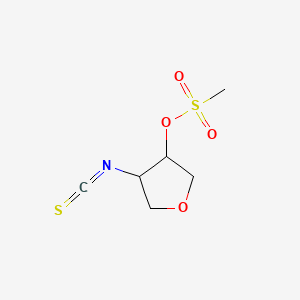

rac-(3R,4S)-4-isothiocyanatooxolan-3-yl methanesulfonate, trans is a racemic mixture of a tetrahydrofuran (oxolane) derivative featuring two key functional groups: an isothiocyanate (-NCS) and a methanesulfonate (-OSO₂CH₃) moiety. The compound exhibits a trans configuration, with substituents on the oxolane ring oriented opposite to each other. Its stereochemistry and racemic nature necessitate advanced crystallographic techniques for structural validation, such as SHELX for refinement and ORTEP-3 for graphical representation . The Flack parameter () is critical for confirming the enantiomorph-polarity of its racemic form, ensuring accurate stereochemical assignment .

Properties

Molecular Formula |

C6H9NO4S2 |

|---|---|

Molecular Weight |

223.3 g/mol |

IUPAC Name |

(4-isothiocyanatooxolan-3-yl) methanesulfonate |

InChI |

InChI=1S/C6H9NO4S2/c1-13(8,9)11-6-3-10-2-5(6)7-4-12/h5-6H,2-3H2,1H3 |

InChI Key |

SDVZYNBYSGXYTH-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1COCC1N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-isothiocyanatooxolan-3-yl methanesulfonate, trans typically involves the reaction of oxolane derivatives with isothiocyanate and methanesulfonate reagents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The process may also require temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields, making it more efficient for large-scale production. The use of automated systems also helps in maintaining consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-4-isothiocyanatooxolan-3-yl methanesulfonate, trans undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce alcohols or amines, and substitution may result in various functionalized derivatives.

Scientific Research Applications

rac-(3R,4S)-4-isothiocyanatooxolan-3-yl methanesulfonate, trans has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which rac-(3R,4S)-4-isothiocyanatooxolan-3-yl methanesulfonate, trans exerts its effects involves the interaction of its reactive functional groups with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or alteration of protein function. The methanesulfonate group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and versatility.

Comparison with Similar Compounds

Research Findings and Methodological Insights

- Crystallographic Analysis : SHELX and ORTEP-3 are indispensable for resolving the trans configuration and racemic nature of the compound. The Flack parameter () ensures accurate enantiomorph assignment, critical for avoiding false chirality-polarity conclusions .

- Reactivity Profile : The methanesulfonate group’s moderate leaving-group ability balances reactivity and stability, distinguishing it from more reactive triflates or less reactive acetates.

Biological Activity

Overview of Rac-(3R,4S)-4-isothiocyanatooxolan-3-yl Methanesulfonate

Chemical Structure and Properties

- Chemical Formula : C₇H₉N₃O₃S₂

- Molecular Weight : Approximately 227.29 g/mol

- IUPAC Name : rac-(3R,4S)-4-isothiocyanatooxolan-3-yl methanesulfonate

This compound belongs to a class of isothiocyanates, which are known for their diverse biological activities, including anticancer properties and antimicrobial effects.

Isothiocyanates typically exert their biological effects through several mechanisms:

- Induction of Apoptosis : Many isothiocyanates can induce programmed cell death in cancer cells by activating caspases and disrupting mitochondrial function.

- Antioxidant Activity : They may enhance the body's antioxidant defenses by inducing phase II detoxifying enzymes such as glutathione S-transferases.

- Inhibition of Tumor Growth : Isothiocyanates have been shown to inhibit various signaling pathways involved in tumor proliferation and metastasis.

Case Studies and Research Findings

-

Anticancer Activity :

- A study on a related isothiocyanate showed that it inhibited the growth of human prostate cancer cells in vitro. The mechanism involved the upregulation of apoptosis-related proteins and downregulation of anti-apoptotic proteins, suggesting a similar potential for rac-(3R,4S)-4-isothiocyanatooxolan-3-yl methanesulfonate.

-

Antimicrobial Effects :

- Research has indicated that isothiocyanates possess significant antimicrobial properties against various pathogens, including bacteria and fungi. The compound's structure suggests it may disrupt microbial cell membranes or interfere with metabolic processes.

-

Inflammation Modulation :

- Isothiocyanates have been reported to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This activity could be relevant in conditions such as arthritis or inflammatory bowel disease.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.